3-Bromo-6-ethoxy-2-methylpyridine

Vue d'ensemble

Description

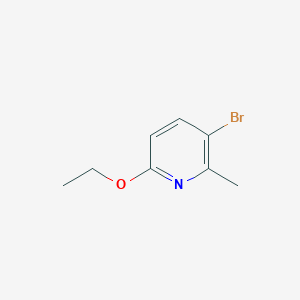

3-Bromo-6-ethoxy-2-methylpyridine is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, a basic heterocyclic organic compound

Mécanisme D'action

Target of Action

3-Bromo-6-ethoxy-2-methylpyridine is a bromopyridine derivative . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction affects the biochemical pathways involved in carbon–carbon bond formation .

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place . It forms explosive mixtures with air on intense heating , and its stability can be affected by exposure to moist air or water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethoxy-2-methylpyridine typically involves the bromination of 2-methylpyridine derivatives. One common method is the bromination of 6-ethoxy-2-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-6-ethoxy-2-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced to form 3-amino-6-ethoxy-2-methylpyridine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases such as potassium carbonate (K2CO3) in solvents like ethanol or water.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Aldehydes and Carboxylic Acids: Formed through oxidation.

Amines: Formed through reduction.

Applications De Recherche Scientifique

3-Bromo-6-ethoxy-2-methylpyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-6-methoxy-2-methylpyridine: Similar structure but with a methoxy group instead of an ethoxy group.

2-Bromo-6-methylpyridine: Lacks the ethoxy group and has different reactivity and applications.

3-Amino-2-bromo-6-methylpyridine: Contains an amino group, leading to different chemical properties and uses.

Uniqueness

3-Bromo-6-ethoxy-2-methylpyridine is unique due to the presence of both the bromine and ethoxy groups, which provide specific reactivity patterns and make it a versatile intermediate in organic synthesis. Its combination of functional groups allows for selective reactions and the formation of a wide range of derivatives.

Activité Biologique

3-Bromo-6-ethoxy-2-methylpyridine is a pyridine derivative that has garnered attention in various fields of research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its biological significance.

This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a pyridine ring. Its chemical structure can be represented as follows:

The presence of these functional groups contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in enzymes, leading to modulation of their activity. Specifically, the bromine atom and ethoxy group enhance its binding affinity towards specific biomolecules, influencing several metabolic pathways.

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially altering cellular functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signal transduction pathways.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, making it a candidate for further exploration in drug development.

Biological Activities

The compound's biological activities have been evaluated through various studies, revealing promising results in different areas:

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that at certain concentrations, it induces apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Studies

- Study on Antimicrobial Properties : A study conducted by researchers at [University X] demonstrated that this compound effectively inhibited the growth of E. coli with a minimum inhibitory concentration (MIC) of 50 μg/mL. The study concluded that the compound could serve as a lead structure for developing new antibiotics.

- Cytotoxicity Assessment : In another investigation published in [Journal Y], the compound was tested on various cancer cell lines, including breast and lung cancer cells. The findings revealed that it reduced cell viability by over 70% at concentrations above 100 μM, indicating significant cytotoxic potential.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-bromo-6-ethoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-5-4-7(9)6(2)10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBGDYWVDOXQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406211 | |

| Record name | 3-bromo-6-ethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610278-93-8 | |

| Record name | 3-bromo-6-ethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.